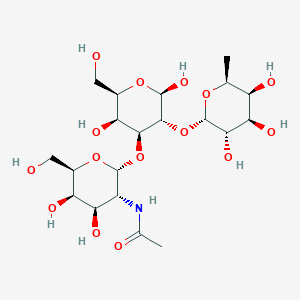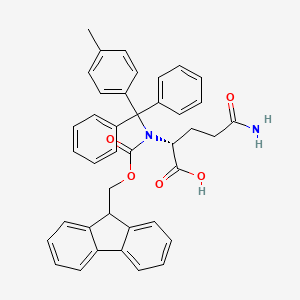![molecular formula C13H19NO5S B11828571 (2R,3R,4S,5R)-6-[(4-aminophenyl)methoxy]-2-(hydroxymethyl)-5-sulfanyloxane-3,4-diol](/img/structure/B11828571.png)
(2R,3R,4S,5R)-6-[(4-aminophenyl)methoxy]-2-(hydroxymethyl)-5-sulfanyloxane-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2R,3R,4S,5R)-6-[(4-aminophenyl)methoxy]-2-(hydroxymethyl)-5-sulfanyloxane-3,4-diol is a complex organic molecule characterized by multiple chiral centers and functional groups This compound features a unique combination of an aminophenyl group, a methoxy group, a hydroxymethyl group, and a sulfanyl group attached to an oxane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-6-[(4-aminophenyl)methoxy]-2-(hydroxymethyl)-5-sulfanyloxane-3,4-diol typically involves multi-step organic reactions. One common approach is to start with a protected sugar derivative, which undergoes selective functional group transformations to introduce the desired substituents. Key steps may include:
Protection and Deprotection: Protecting groups are used to mask reactive hydroxyl groups during specific transformations.
Nucleophilic Substitution: Introduction of the aminophenyl group via nucleophilic substitution reactions.
Oxidation and Reduction: Oxidation of hydroxyl groups to aldehydes or ketones, followed by reduction to introduce the hydroxymethyl group.
Thiol Addition: Introduction of the sulfanyl group through thiol addition reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
(2R,3R,4S,5R)-6-[(4-aminophenyl)methoxy]-2-(hydroxymethyl)-5-sulfanyloxane-3,4-diol: can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction of the aminophenyl group to form corresponding amines.
Substitution: Nucleophilic substitution reactions at the methoxy group.
Addition: Thiol addition reactions to introduce or modify the sulfanyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Amines, thiols, and other nucleophilic species.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the aminophenyl group can produce primary or secondary amines.
科学的研究の応用
(2R,3R,4S,5R)-6-[(4-aminophenyl)methoxy]-2-(hydroxymethyl)-5-sulfanyloxane-3,4-diol: has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique functional groups.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism by which (2R,3R,4S,5R)-6-[(4-aminophenyl)methoxy]-2-(hydroxymethyl)-5-sulfanyloxane-3,4-diol exerts its effects involves interactions with specific molecular targets. The aminophenyl group can interact with enzymes or receptors, while the sulfanyl group may participate in redox reactions. These interactions can modulate biological pathways and influence cellular processes.
類似化合物との比較
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
Cytosine-containing compounds: Utilized in antiviral drug development and nucleic acid research.
Uniqueness
(2R,3R,4S,5R)-6-[(4-aminophenyl)methoxy]-2-(hydroxymethyl)-5-sulfanyloxane-3,4-diol: stands out due to its combination of functional groups and chiral centers, which confer unique reactivity and potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and materials science.
特性
分子式 |
C13H19NO5S |
|---|---|
分子量 |
301.36 g/mol |
IUPAC名 |
(2R,3R,4S,5R)-6-[(4-aminophenyl)methoxy]-2-(hydroxymethyl)-5-sulfanyloxane-3,4-diol |
InChI |
InChI=1S/C13H19NO5S/c14-8-3-1-7(2-4-8)6-18-13-12(20)11(17)10(16)9(5-15)19-13/h1-4,9-13,15-17,20H,5-6,14H2/t9-,10+,11+,12-,13?/m1/s1 |
InChIキー |
FBOPIRMFODRDRJ-YMWOCUMHSA-N |
異性体SMILES |
C1=CC(=CC=C1COC2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)S)N |
正規SMILES |
C1=CC(=CC=C1COC2C(C(C(C(O2)CO)O)O)S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




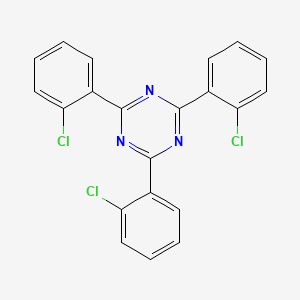
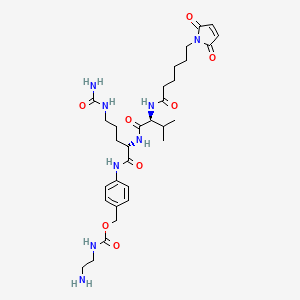



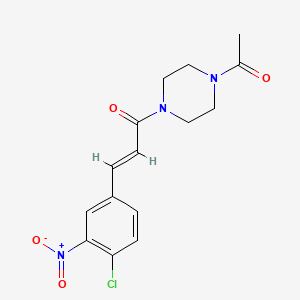
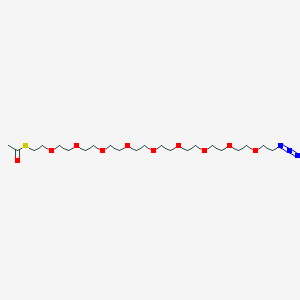
![7-(2-hydroxyethoxy)-3-(nitromethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B11828550.png)
![[(1R,6S)-6-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B11828557.png)
